N-Trifluoroacetyl Deacetylcolchicine N-Trifluoroacetyl Deacetylcolchicine
Brand Name: Vulcanchem
CAS No.: 26195-65-3
VCID: VC0016237
InChI: InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1
SMILES: COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Molecular Formula: C22H22F3NO6
Molecular Weight: 453.4 g/mol

N-Trifluoroacetyl Deacetylcolchicine

CAS No.: 26195-65-3

Reference Standards

VCID: VC0016237

Molecular Formula: C22H22F3NO6

Molecular Weight: 453.4 g/mol

N-Trifluoroacetyl Deacetylcolchicine - 26195-65-3

CAS No. 26195-65-3
Product Name N-Trifluoroacetyl Deacetylcolchicine
Molecular Formula C22H22F3NO6
Molecular Weight 453.4 g/mol
IUPAC Name 2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1
Standard InChIKey MCHADYPYCJQLMV-AWEZNQCLSA-N
Isomeric SMILES COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
SMILES COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Canonical SMILES COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Synonyms 2,2,2-Trifluoro-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide; N-Deacetyl-N-(trifluoroacetyl)colchicine; NSC 305987;
PubChem Compound 33353
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator